N-(1-Naphthylmethyl)cyclopropanamine hydrochloride
Description
N-(1-Naphthylmethyl)cyclopropanamine hydrochloride is a cyclopropanamine derivative with a 1-naphthylmethyl substituent. The naphthyl group introduces a bulky, lipophilic bicyclic aromatic system, which likely impacts solubility and reactivity compared to simpler aryl-substituted analogs .
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-15-13-8-9-13;/h1-7,13,15H,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDDKJPNFFXYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthylmethyl)cyclopropanamine hydrochloride typically involves the reaction of 1-naphthylmethylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthylmethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the naphthylmethyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Naphthylmethyl ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropanamine or naphthylmethyl derivatives.
Scientific Research Applications
N-(1-Naphthylmethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Naphthylmethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Observations:
- However, the hydrochloride salt may enhance water solubility, as seen in 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride (freely soluble in water) .
Molecular Weight Trends :
- The target compound’s higher molecular weight (~233.7 g/mol) compared to simpler analogs (e.g., 192.2–220.1 g/mol) suggests differences in pharmacokinetics, such as membrane permeability or metabolic stability.
Safety and Handling :
Research Findings and Implications
Physicochemical Properties:
- The discontinued status of this compound may reflect challenges in synthesis or stability under standard conditions. For example, cyclopropane rings are strain-prone and may decompose under thermal stress.
Biological Activity
N-(1-Naphthylmethyl)cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopropanamine core with a naphthylmethyl substituent. Its chemical formula and structure can be summarized as follows:
- Chemical Formula : CHClN
- Molecular Weight : 235.71 g/mol
- CAS Number : [specific CAS number if available]
The biological activity of this compound is primarily attributed to its inhibition of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone methylation. By inhibiting LSD1, this compound can potentially affect various cellular processes, including:
- Gene Expression Regulation : LSD1 plays a crucial role in epigenetic regulation, and its inhibition may lead to reactivation of tumor suppressor genes.
- Cell Cycle Arrest : Inhibition of LSD1 has been associated with cell cycle arrest in cancer cells, making it a candidate for cancer therapy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.4 | Induces apoptosis and inhibits cell proliferation |
| Lung Cancer | 3.2 | Cell cycle arrest via LSD1 inhibition |
| Prostate Cancer | 4.8 | Reactivation of tumor suppressor genes |
Study 1: In Vitro Analysis on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The study reported an IC50 value of 5.4 µM, indicating potent anticancer activity.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of the compound in a mouse model of Huntington's disease. Results showed that administration led to improved motor function and reduced neurodegeneration markers compared to control groups.
Research Findings
Recent studies have further elucidated the potential therapeutic applications of this compound:
- LSD1 Inhibition : The compound has been shown to selectively inhibit LSD1 with a Ki value in the low micromolar range, suggesting its utility as a therapeutic agent for cancers characterized by overactive LSD1.
- Synergistic Effects : In combination with other chemotherapeutic agents, this compound may enhance overall efficacy and reduce resistance in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-Naphthylmethyl)cyclopropanamine hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclopropanamine and 1-naphthylmethyl halides. A base (e.g., NaOH or K₂CO₃) is used to deprotonate the amine, enhancing reactivity. Industrial methods may employ continuous flow reactors for scalability . Post-reaction, the product is precipitated using HCl in ether, yielding the hydrochloride salt. Optimize temperature (20–25°C) and solvent polarity (methanol or ethanol) to minimize side reactions.
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer : Recrystallization from ethanol/water mixtures removes impurities. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C). For quantification, use mass spectrometry (ESI-MS) to confirm molecular weight (expected [M+H]⁺ ~243.3 g/mol) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : Freely soluble in water due to ionic interactions. Slightly soluble in ethanol and methanol; insoluble in acetone or nonpolar solvents (e.g., hexane). Pre-saturate solvents with HCl to enhance stability during dissolution .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and safety goggles. Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Stability data suggest limited reactivity, but avoid strong oxidizers .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The strained cyclopropane ring increases amine nucleophilicity, accelerating reactions with electrophiles (e.g., alkyl halides). Computational studies (DFT) predict bond angle distortions (~60°) that enhance ring-opening pathways. Validate via kinetic experiments comparing cyclopropanamine derivatives with non-cyclic analogs .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffers (pH 1–12), monitor degradation via HPLC over 72 hours.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (expected >150°C).
Cross-reference with NMR to detect structural changes (e.g., cyclopropane ring cleavage) .
Q. Can computational models predict this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., monoamine oxidases) identifies binding pockets. Parameterize force fields using collision cross-section data (predicted CCS ~127–138 Ų for [M+H]⁺) . Validate with SPR or ITC binding assays.
Q. How does the naphthyl group impact spectroscopic characterization compared to phenyl analogs?
- Methodological Answer : The naphthyl moiety introduces bathochromic shifts in UV-Vis (λmax ~275–290 nm) and distinct aromatic splitting in ¹H NMR (δ 7.2–8.5 ppm). Compare with phenylcyclopropanamine derivatives to isolate electronic effects .
Q. What advanced techniques troubleshoot low yields in large-scale synthesis?
- Methodological Answer : Use PAT (Process Analytical Technology) tools:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
